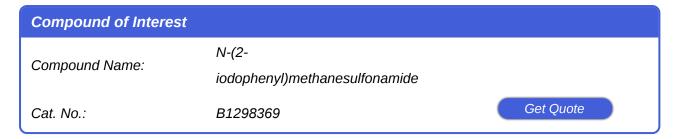


# Application Notes and Protocols for N-(2-iodophenyl)methanesulfonamide in Pharmaceutical Synthesis

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**N-(2-iodophenyl)methanesulfonamide** is a versatile precursor molecule of significant interest in the pharmaceutical industry. Its unique structure, featuring a reactive iodine atom and a methanesulfonamide group, makes it an ideal starting material for the synthesis of a variety of complex organic molecules with potential therapeutic applications. The presence of the aryl iodide facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are cornerstone transformations in modern drug discovery. This allows for the efficient construction of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the assembly of diverse molecular scaffolds.

This document provides detailed application notes and experimental protocols for the use of **N-**(2-iodophenyl)methanesulfonamide in the synthesis of key pharmaceutical intermediates and scaffolds, including biaryl sulfonamides and carbazoles. Additionally, its potential role in the synthesis of kinase inhibitors is discussed.

## **Key Applications**



The primary utility of **N-(2-iodophenyl)methanesulfonamide** in pharmaceutical synthesis lies in its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) center, initiating the catalytic cycle.

# Suzuki-Miyaura Coupling for the Synthesis of Biaryl Sulfonamides

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reaction of **N-(2-iodophenyl)methanesulfonamide** with various arylboronic acids provides access to a wide range of N-(biphenyl-2-yl)methanesulfonamide derivatives. These biaryl sulfonamides are important structural motifs in many biologically active compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

#### Materials:

- N-(2-iodophenyl)methanesulfonamide
- Arylboronic acid (1.2 equivalents)
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>, 2 mol%)
- Triphenylphosphine (PPh<sub>3</sub>, 8 mol%)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 equivalents)
- Toluene
- Water

#### Procedure:

• To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add **N-(2-iodophenyl)methanesulfonamide** (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)<sub>2</sub> (0.02 eq), PPh<sub>3</sub> (0.08 eq), and K<sub>2</sub>CO<sub>3</sub> (2.0 eq).

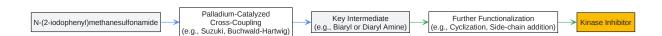


- Add a 4:1 mixture of toluene and water to the flask.
- Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to afford the desired biaryl sulfonamide.

#### Data Presentation:

Entry	Arylboronic Acid	Product	Yield (%)
1	Phenylboronic acid	N-(biphenyl-2- yl)methanesulfonamid e	85-95
2	4- Methoxyphenylboronic acid	N-(4'- methoxybiphenyl-2- yl)methanesulfonamid e	80-90
3	3-Pyridinylboronic acid	N-(2-(pyridin-3- yl)phenyl)methanesulf onamide	75-85

Note: Yields are indicative and can vary based on the specific substrate and reaction conditions.





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